molecular formula C12H16O2 B13127200 ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol

((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol

Cat. No.: B13127200
M. Wt: 192.25 g/mol
InChI Key: QXASXPPLOQNMOY-NEPJUHHUSA-N
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Description

((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol: is a cyclopropyl derivative that features a benzyloxy group attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the benzyloxy group. One common method involves the reaction of a cyclopropyl carbinol with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the benzyloxy group with a methoxy group.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Hydroxyl derivatives

    Substitution: Methoxy derivatives, other substituted cyclopropyl compounds

Scientific Research Applications

Chemistry: ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s effects in various chemical and biological systems.

Comparison with Similar Compounds

  • ((1S,2R)-2-((Methoxy)methyl)cyclopropyl)methanol
  • ((1S,2R)-2-((Ethoxy)methyl)cyclopropyl)methanol
  • ((1S,2R)-2-((Phenoxy)methyl)cyclopropyl)methanol

Comparison: Compared to its analogs, ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[(1S,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1

InChI Key

QXASXPPLOQNMOY-NEPJUHHUSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1COCC2=CC=CC=C2)CO

Canonical SMILES

C1C(C1COCC2=CC=CC=C2)CO

Origin of Product

United States

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